Thionalide
Overview
Description
Thionalide is a sulfur-containing organic compound with the molecular formula C₁₂H₁₁NOS. It is known for its applications in various fields, including chemistry, biology, and environmental science. This compound is a member of the thioamide family, which is characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thionalide can be synthesized through several methods. One common approach involves the reaction of amides with phosphorus sulfides such as phosphorus pentasulfide. This reaction replaces the oxygen atom in the amide group with a sulfur atom, forming the thioamide . Another method involves the use of Lawesson’s reagent, which is a versatile reagent for the synthesis of thioamides .
Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale reactions involving phosphorus sulfides or Lawesson’s reagent. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: Thionalide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form disulfides, sulfinic acids, and sulfonic acids. The oxidation process typically requires strong oxidizing agents such as hydrogen peroxide or potassium permanganate .
Reduction: The reduction of this compound can be achieved using reducing agents like zinc and hydrochloric acid. This reaction converts disulfides back to thiols .
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile. Common reagents for these reactions include alkyl halides and thiourea .
Major Products: The major products formed from these reactions include disulfides, sulfinic acids, sulfonic acids, and various substituted thioamides.
Scientific Research Applications
Thionalide has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a reagent for the synthesis of other sulfur-containing compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the role of sulfur in biological systems. It is also used in the synthesis of biologically active molecules and as a probe for investigating enzyme mechanisms .
Medicine: This compound has been studied for its potential antithyroid activity, as it can inhibit the enzyme thyroid peroxidase, which is crucial for thyroid hormone synthesis .
Industry: In industrial applications, this compound is used in the production of chelating resins for the separation and preconcentration of metal ions from natural waters. It is also employed in the flotation separation of tin and bismuth from water and sea water .
Mechanism of Action
The primary mechanism of action of thionalide involves the inhibition of the enzyme thyroid peroxidase. This enzyme is essential for the synthesis of thyroid hormones, including thyroxine (T₄) and triiodothyronine (T₃). By inhibiting thyroid peroxidase, this compound effectively reduces the production of these hormones, leading to a decrease in thyroid hormone levels in the body . This mechanism is particularly relevant in the treatment of hyperthyroidism and related conditions.
Comparison with Similar Compounds
Thionalide is part of the thioamide family, which includes compounds such as methimazole, carbimazole, and propylthiouracil. These compounds share a similar mechanism of action, inhibiting thyroid peroxidase and reducing thyroid hormone synthesis .
Methimazole: Methimazole is widely used in the treatment of hyperthyroidism. It has a longer half-life compared to propylthiouracil, making it more convenient for patients .
Carbimazole: Carbimazole is a prodrug that is converted to methimazole in the body. It is commonly used in Europe and Asia for the treatment of hyperthyroidism .
Propylthiouracil: Propylthiouracil is another antithyroid drug that inhibits thyroid peroxidase. It also has the unique ability to inhibit the conversion of thyroxine to triiodothyronine in peripheral tissues .
Uniqueness of this compound: this compound stands out due to its specific applications in environmental science and industrial processes. Its ability to form chelating resins and participate in flotation separation techniques makes it valuable in the analysis and treatment of natural waters .
Properties
IUPAC Name |
N-naphthalen-2-yl-2-sulfanylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c14-12(8-15)13-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,15H,8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMHGVVTMOGJMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239222 | |
Record name | Thionalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239222 | |
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Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to ivory-colored solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |
Record name | Thionalide | |
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CAS No. |
93-42-5 | |
Record name | Thionalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thionalide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thionalide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7327 | |
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Record name | Thionalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-mercapto-N-2-naphthylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.042 | |
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Record name | THIONALIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M3H598CDM | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does thionalide interact with metal ions?
A1: this compound interacts with metal ions through its sulfur and nitrogen atoms, forming stable chelate complexes. [] This chelation process typically involves the deprotonation of the thiol group (SH) and the coordination of the resulting thiolate anion (S-) to the metal ion, along with the nitrogen atom of the amide group. This forms a five-membered ring structure, contributing to the stability of the complex.
Q2: Does this compound influence the biliary excretion of methylmercury?
A2: Research indicates that this compound actually inhibits the biliary excretion of methylmercury. [] It's proposed that this occurs due to this compound binding to glutathione in the liver. Since glutathione plays a role in methylmercury transport for biliary excretion, this interaction with this compound hinders the process.
Q3: Can this compound be used to transport methylmercury from the liver?
A3: Studies suggest that methylmercury cannot be efficiently transported from the liver to bile when complexed with this compound. [] This implies that while this compound forms complexes with methylmercury, it may not be a suitable agent for facilitating its removal from the liver through biliary excretion.
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C12H11NOS and a molecular weight of 217.28 g/mol.
Q5: Under what conditions can this compound be used for preconcentration of metals?
A5: this compound has been successfully employed for the preconcentration of bismuth(III) from water samples at concentrations below µg L-1. [] This preconcentration is effective in both nitric acid (0.1-1.0 M) and hydrochloric acid (0.1 M) solutions.
Q6: Can this compound be used in the presence of high concentrations of calcium and magnesium?
A6: Yes, this compound can be used for the determination of soluble elements like Fe, Cu, Zn, Se, Cd, Sn, Te, Hg, and Pb in natural and wastewater samples even with high calcium and magnesium content. []
Q7: What is the role of silica gel in relation to this compound?
A7: Silica gel is often used as a support material for this compound. This "this compound-loaded silica gel" enhances the surface area for metal ion adsorption, making it suitable for preconcentration purposes. [, ]
Q8: Are there any documented catalytic applications of this compound?
A8: The provided research papers primarily focus on this compound's application as a chelating agent for analytical purposes. There is limited information available regarding its catalytic properties.
Q9: Have there been any computational studies on this compound and its metal complexes?
A9: While the provided research articles do not delve into computational studies, theoretical investigations using methods like density functional theory (DFT) could offer valuable insights into the structural, electronic, and bonding properties of this compound and its metal complexes. Such studies could further elucidate the selectivity of this compound towards different metal ions and guide the development of novel analytical methods.
Q10: How does the structure of this compound contribute to its metal-chelating properties?
A10: The presence of both sulfur (thiol group) and nitrogen (amide group) atoms in this compound's structure is crucial for its metal-chelating ability. The thiol group, upon deprotonation, acts as a soft donor atom, preferentially binding to soft metal ions like Hg2+, Cd2+, and Pb2+. Meanwhile, the amide nitrogen atom can act as a hard donor, interacting with harder metal ions. This combination of hard and soft donor atoms within the same molecule confers this compound with its versatility in chelating a variety of metal ions.
Q11: Are there specific safety considerations when working with this compound?
A11: As with all chemicals, handling this compound requires appropriate safety measures. Consulting the Safety Data Sheet (SDS) is crucial to understanding potential hazards, safe handling practices, and necessary personal protective equipment (PPE).
Q12: What analytical techniques are commonly used in conjunction with this compound for metal determination?
A12: Several analytical techniques are frequently coupled with this compound preconcentration, including:
- Atomic Absorption Spectrometry (AAS): This is a common method for quantifying metal ions after preconcentration with this compound. [, ] The preconcentration step enhances sensitivity, allowing for the determination of trace amounts of metals.
- X-ray Fluorescence Spectrometry: This technique is utilized for quantifying metals after preconcentration with this compound, often in combination with other reagents. [, ] It's particularly useful for analyzing solid samples.
- Neutron Activation Analysis: This method offers high sensitivity and is employed for determining trace amounts of metals in various matrices, including water samples, after preconcentration with this compound. [, , ]
- Spectrophotometry: This method exploits the ability of this compound-metal complexes to absorb light at specific wavelengths, allowing for the quantitative determination of metal ions. [, ]
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